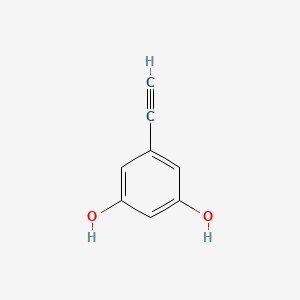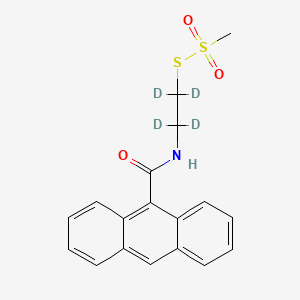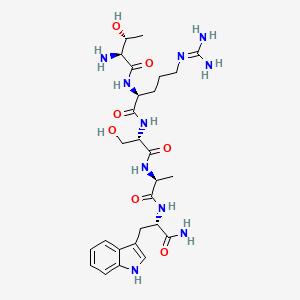
5-Ethynylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynylbenzene-1,3-diol is a chemical compound with the molecular formula C8H6O2 . It is a building block used in the field of chemistry .
Synthesis Analysis
The synthesis of 1,3-diols, which includes 5-Ethynylbenzene-1,3-diol, has been a topic of interest in recent years. One approach involves the use of biocatalysts for the stereoselective synthesis of 1,3-diols . Another method involves a series of reactions using benzil and sodium borohydride to form the hydrobenzoin product .Molecular Structure Analysis
The molecular structure of 5-Ethynylbenzene-1,3-diol consists of a benzene ring with hydroxyl groups attached at the 1 and 3 positions and an ethynyl group at the 5 position . The average mass of the molecule is 134.132 Da .Chemical Reactions Analysis
The chemical reactions involving 1,3-diols, such as 5-Ethynylbenzene-1,3-diol, are diverse. For instance, the oxidative conversion of lignin into highly functionalized compounds is of great interest . Additionally, the cleavage of diols can lead to the formation of aldehydes and ketones .Physical And Chemical Properties Analysis
5-Ethynylbenzene-1,3-diol has a density of 1.3±0.1 g/cm3, a boiling point of 282.0±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 36.9±0.4 cm3 and a molar volume of 102.0±5.0 cm3 .Scientific Research Applications
Biocatalysis in Organic Synthesis
5-Ethynylbenzene-1,3-diol is utilized in biocatalytic processes to produce structurally diverse diols. These diols serve as important intermediates in the synthesis of bulk and fine chemicals for the chemical, pharmaceutical, and cosmetic industries . The biological production of these compounds from renewable feedstocks is of great interest due to its eco-friendly nature.
Pharmaceutical Industry
In pharmaceuticals, 5-Ethynylbenzene-1,3-diol derivatives are explored for their potential in creating cyclic carbonates. These cyclic carbonates are significant in several chemical transformations and are present in molecules with high biological potential, contributing to the preparation of materials like urethanes and polyurethanes .
Cosmetics and Personal Care
The compound finds applications in the cosmetics industry as part of alkane diols, which function primarily as solvents. They are also used as humectants, skin conditioning agents, and viscosity decreasing agents, contributing to the safety and efficacy of cosmetic products .
Materials Science
In materials science, 5-Ethynylbenzene-1,3-diol derivatives are synthesized for use in self-healing fluorescent polyurethane elastomers. These materials exhibit robust mechanical properties and are applicable in industries such as construction, clothing, furniture, medical materials, and packaging .
Chemical Synthesis
This compound is integral in the synthesis of novel disulfide-containing diols, which are applied in creating self-healing materials with dynamic disulfide bonds. These materials have applications in various industries due to their repair abilities and mechanical properties .
Environmental Science
5-Ethynylbenzene-1,3-diol is part of the green biosynthesis movement, where it contributes to the production of diols from renewable biomass. This process is crucial in reducing environmental pollution and the consumption of non-renewable energy resources .
Biotechnology
Advancements in biotechnological applications leverage compounds like 5-Ethynylbenzene-1,3-diol for the development of self-healing hydrogels. These hydrogels have potential applications in pharmaceuticals, biomedical fields, and other areas due to their ability to recover their structure and function after physical damage .
Analytical Chemistry
In analytical chemistry, 5-Ethynylbenzene-1,3-diol is part of high-throughput assays for determining enantiomeric excess of chiral diols. This is crucial for the development of chiral catalysts, auxiliaries, and chiral drugs, enhancing the precision and efficiency of asymmetric reaction screenings .
Safety and Hazards
Future Directions
The future directions for the research and application of 5-Ethynylbenzene-1,3-diol and similar compounds are vast. The oxidative conversion of lignin, which can produce compounds like 5-Ethynylbenzene-1,3-diol, is a promising area of research . This could pave the way for more sustainable and profitable lignocellulose biorefineries .
properties
IUPAC Name |
5-ethynylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVOCRDZMOXCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylbenzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/no-structure.png)

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)

